molecular formula C18H17N3O2 B10986143 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide

Cat. No.: B10986143
M. Wt: 307.3 g/mol
InChI Key: RNTJSWFZUQIPFW-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to the benzimidazole ring and a methoxybenzamide moiety. Compounds of this class are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide typically involves multiple steps:

  • Formation of the Benzimidazole Core: : The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core. This reaction is usually carried out under acidic conditions with a dehydrating agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction. This can be achieved by reacting the benzimidazole intermediate with a cyclopropyl halide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

  • Attachment of the Methoxybenzamide Moiety: : The final step involves the coupling of the cyclopropyl-substituted benzimidazole with 2-methoxybenzoyl chloride. This acylation reaction is typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the methoxy group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzamide moiety. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides or methoxybenzamide derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives or amine products.

    Substitution: Formation of substituted benzimidazole or benzamide derivatives.

Scientific Research Applications

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide has several scientific research applications:

  • Medicinal Chemistry: : This compound is studied for its potential as a therapeutic agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. Researchers investigate its efficacy and mechanism of action against various diseases.

  • Biological Studies: : The compound is used in biological assays to study its effects on cellular processes and molecular targets. It can serve as a tool compound to elucidate the role of specific proteins or pathways in disease models.

  • Pharmacology: : Pharmacokinetic and pharmacodynamic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. These studies help in optimizing its drug-like properties.

  • Industrial Applications: : The compound may find applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Acting as an agonist or antagonist at receptor sites, thereby influencing signal transduction pathways.

    Interfering with Protein-Protein Interactions: Disrupting interactions between proteins that are essential for cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. The methoxy group can enhance the compound’s solubility and membrane permeability, potentially leading to better bioavailability. Additionally, the cyclopropyl group can impart rigidity to the molecule, affecting its binding affinity and selectivity for molecular targets.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-methoxybenzamide

InChI

InChI=1S/C18H17N3O2/c1-23-16-5-3-2-4-13(16)18(22)19-12-8-9-14-15(10-12)21-17(20-14)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,19,22)(H,20,21)

InChI Key

RNTJSWFZUQIPFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4

Origin of Product

United States

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